

Application Notes and Protocols: Pkmyt1-IN-8 in High-Throughput Screening

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Compound of Interest

Compound Name: *Pkmyt1-IN-8*

Cat. No.: *B15574553*

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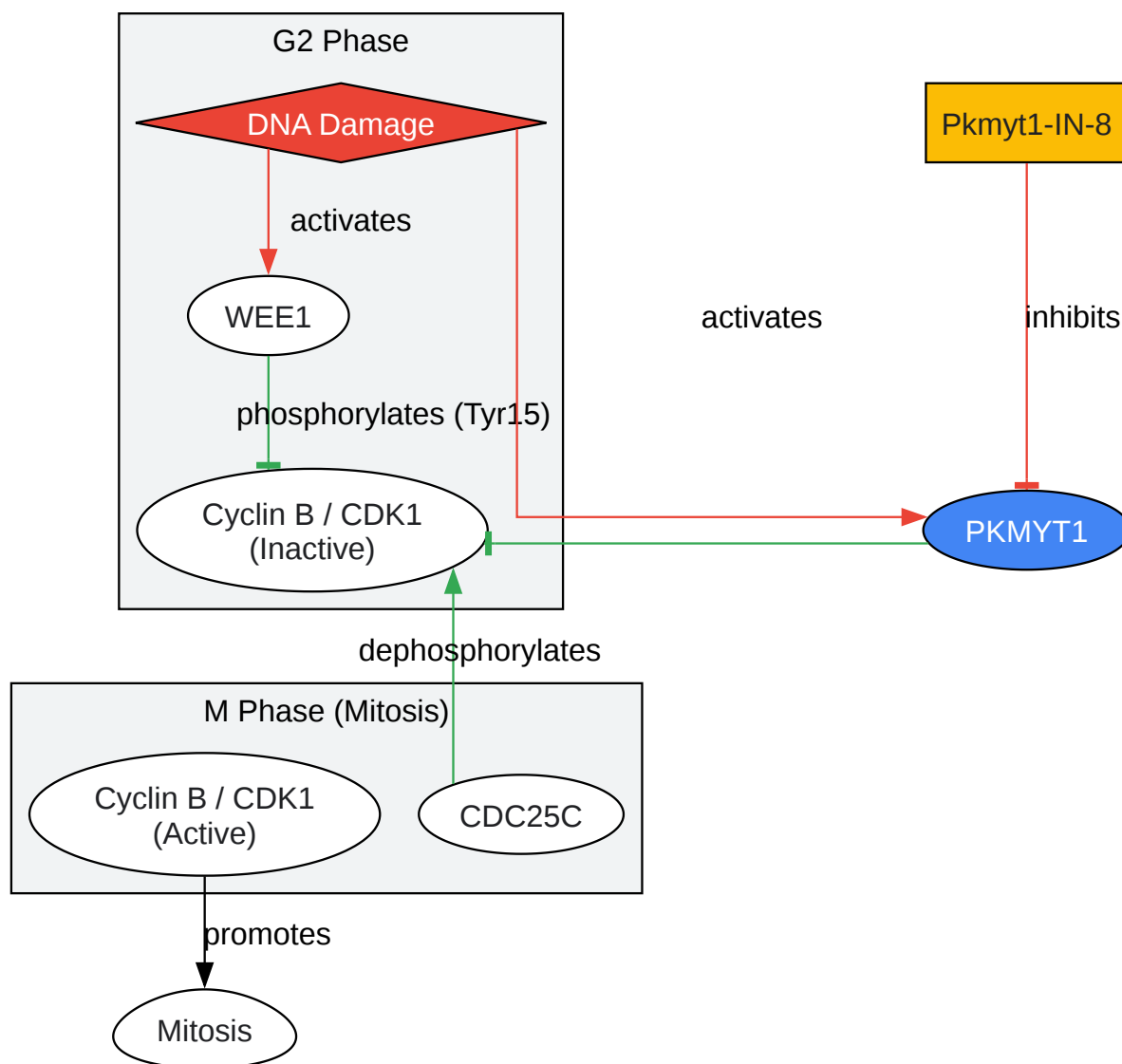
Introduction

Pkmyt1-IN-8 is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the cell cycle.[1] PKMYT1, a member of the WEE1 kinase family, plays a crucial role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][3] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability.[2] In many cancers, the G2/M checkpoint is dysregulated, leading to uncontrolled cell proliferation. Consequently, inhibiting PKMYT1 presents a promising therapeutic strategy, particularly in tumors with specific genetic vulnerabilities, such as CCNE1 amplification.[4][5] **Pkmyt1-IN-8** and other molecules in its class, like RP-6306 (Lunresertib), are valuable tools for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anticancer agents.[6][7][8]

These application notes provide detailed protocols for utilizing **Pkmyt1-IN-8** and similar inhibitors in biochemical and cell-based high-throughput screening assays to identify and profile modulators of the PKMYT1 signaling pathway.

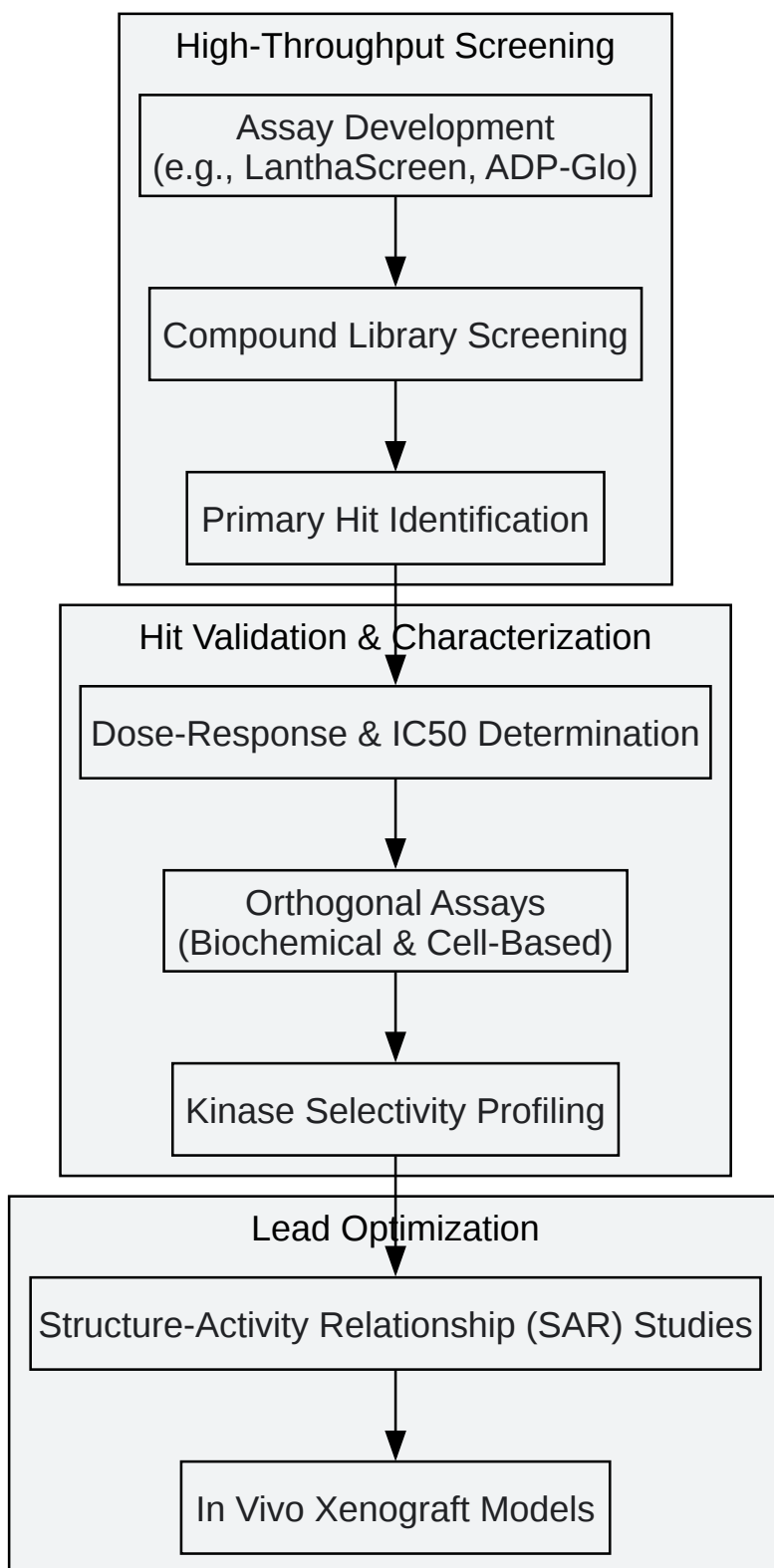
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core PKMYT1 signaling pathway and a general workflow for a high-throughput screening campaign.



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Figure 1: PKMYT1 Signaling Pathway in G2/M Checkpoint Control.



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